Product packaging for Zirconium dinitrate oxide hydrate(Cat. No.:CAS No. 14985-18-3)

Zirconium dinitrate oxide hydrate

Cat. No.: B087561
CAS No.: 14985-18-3
M. Wt: 249.25 g/mol
InChI Key: BGMQNYCWALSARE-UHFFFAOYSA-N
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Description

Zirconium dinitrate oxide hydrate ( 14985-18-3) is a high-purity white crystalline solid with the molecular formula ZrO(NO₃)₂·xH₂O. It serves as a versatile precursor in materials science and catalysis research, particularly valued for synthesizing zirconia-based nanomaterials and mixed-metal oxides. A primary application is in the preparation of cerium oxide/zirconium oxide (ceria-zirconia) mixed oxide catalyst supports, which are critical for applications like automotive exhaust treatment and ammonia detection sensors due to their high oxygen storage capacity and enhanced thermal resistance . The compound is also instrumental in the production of advanced functional materials, including Pb(Zr₀.₅₀Ti₀.₅₀)O₃ ferroelectric thin films for electronics and doped nanocrystalline structures . Its mechanism of action in these processes often involves thermal decomposition, where it acts as a readily available source of zirconium. During the synthesis of doped-ceria materials, for instance, the incorporation of Zr⁴⁺ ions into the ceria lattice creates oxygen vacancies, significantly improving the mobility of oxygen ions and boosting the material's surface redox activity and catalytic performance . With a purity of 99.9% (metals basis) and high solubility in both water and alcohol, it is a reliable and efficient starting material for solution-based synthesis methods like combustion synthesis . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling guidelines, as it is an oxidizer and may cause skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2N2O8Zr B087561 Zirconium dinitrate oxide hydrate CAS No. 14985-18-3

Properties

IUPAC Name

oxozirconium(2+);dinitrate;hydrate
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InChI

InChI=1S/2NO3.H2O.O.Zr/c2*2-1(3)4;;;/h;;1H2;;/q2*-1;;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMQNYCWALSARE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O=[Zr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2N2O8Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless crystalline solid; [MSDSonline]
Record name Zirconium dinitrate oxide hydrate
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CAS No.

14985-18-3
Record name Zirconium dinitrate oxide hydrate
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Record name Zirconium dinitrate oxide hydrate
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Synthetic Methodologies for Zirconium Dinitrate Oxide Hydrate

Conventional Synthetic Pathways

Traditional synthesis of zirconium dinitrate oxide hydrate (B1144303) primarily relies on the direct reaction of a zirconium source with nitric acid, followed by controlled crystallization. This approach is valued for its straightforwardness and scalability.

Reaction of Zirconium Oxychloride with Nitric Acid

A principal conventional method for synthesizing zirconium dinitrate oxide hydrate involves the reaction of zirconium oxychloride (ZrOCl₂) with nitric acid (HNO₃). This process is fundamentally a dissolution followed by a chemical transformation where the chloride ions are replaced by nitrate (B79036) ions. Research into the dissolution kinetics of zirconium oxychloride in nitric acid has identified key parameters for process optimization.

The reaction mechanism is understood to initiate with diffuse control and subsequently transition to chemical reaction control. scielo.brnih.gov Studies have determined that the process follows first-order reaction kinetics. scielo.brnih.gov Optimal conditions for this dissolution have been identified, which include variables such as temperature, acid concentration, and contact time. For instance, one study using 6 grams of ZOC and a 6M HNO₃ concentration found the optimal contact time to be 2 minutes, achieving a conversion of 0.96. nih.gov The temperature is a critical factor, with an optimum of 60°C noted for maximizing the conversion rate to as high as 0.98. scielo.brnih.gov

The relationship between temperature and the reaction rate constant (k) has been described by the Arrhenius equation, highlighting the temperature dependency of the reaction. scielo.brnih.gov The activation energy for the dissolution has been calculated to be 34.848 kJ/mole. scielo.brnih.gov

Table 1: Optimized Parameters for ZOC Dissolution in Nitric Acid

ParameterOptimal ValueReference
Temperature60 °C scielo.brnih.gov
HNO₃ Concentration6 M nih.gov
Contact Time2 minutes nih.gov
Achieved Conversion (α)up to 0.98 scielo.brnih.gov

Crystallization Techniques

Following the reaction of the zirconium precursor with nitric acid, the isolation of this compound is achieved through crystallization. This step is crucial for obtaining a solid, purified product. Several techniques can be employed to induce crystallization from the resulting nitric acid solution.

Standard methods such as slow cooling are effective; this involves dissolving the compound in a suitable solvent at a high temperature and allowing it to cool gradually, which promotes the formation of well-defined crystals. espublisher.com Another common technique is vapor diffusion , where the compound is dissolved in a solvent and placed in a sealed container with a more volatile anti-solvent. espublisher.com The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, leading to gradual crystallization. espublisher.com For complexes like zirconium nitrate, reactant diffusion can also be utilized. espublisher.com

The crystallization of zirconium nitrate complexes specifically from nitric acid solutions, sometimes in the presence of dehydrating agents like sulfuric acid (H₂SO₄) or phosphorus pentoxide (P₂O₅), has been demonstrated to yield various crystalline structures. bohrium.com The resulting crystals are then separated from the mother liquor, washed, and dried to yield the final this compound product.

Advanced Wet-Chemical Synthesis Approaches

To achieve greater control over the material's properties at the nanoscale, advanced wet-chemical methods, particularly sol-gel synthesis, have been extensively explored. These techniques offer versatility in producing materials with tailored characteristics.

Sol-Gel Synthesis Principles and Optimization

The sol-gel process is a versatile wet-chemical route for synthesizing solid materials from a chemical solution (the "sol"). nih.gov The process involves the transition of this sol into a gel-like network containing a liquid phase (the "gel"). youtube.com For zirconia-based materials, the synthesis is based on the hydrolysis and subsequent condensation of zirconium precursors, typically zirconium alkoxides. journalijar.comresearchgate.net

A significant challenge in the sol-gel synthesis of zirconia is the high reactivity of zirconium precursors, whose hydrolysis rate is often much faster than their condensation rate. scielo.br This can lead to uncontrolled precipitation and a lack of homogeneity. scielo.br Therefore, process optimization is critical and often involves controlling the hydrolysis and condensation reactions by adjusting parameters such as pH, temperature, and the molar ratio of water to the precursor. scielo.brresearchgate.net Catalysts, either acidic or basic, are typically used to manage these reactions; acid catalysis tends to form linear polymer chains, while basic catalysis promotes the formation of more uniform, cross-linked structures. researchgate.net

Influence of Precursors and Additives

The choice of precursors and the use of chemical additives are fundamental levers for controlling the properties of the final material in sol-gel synthesis.

Different zirconium precursors lead to distinct outcomes. For example, studies comparing zirconium oxychloride (ZrOCl₂) and zirconium sulfate (B86663) (Zr(SO₄)₂) as precursors for zirconia nanoparticles showed that the precursor type significantly affects the resulting crystallite size, with Zr(SO₄)₂ yielding smaller particles (9.7 nm) compared to ZrOCl₂ (18.1 nm). scielo.br Other commonly used precursors include zirconium alkoxides like n-propoxide and n-butoxide, and salts like zirconium acetate (B1210297). nih.govacs.org The solvent itself, such as different alcohols (methanol, ethanol (B145695), propanol), can also influence the nanostructure and thermal evolution of the resulting zirconia. researchgate.net

Additives play a crucial role in modifying the reaction kinetics and stabilizing the forming particles. Chelating agents like acetic acid or acetylacetone (B45752) are often added to reduce the precursor's hydrolysis rate by forming more stable complexes. scielo.br Surfactants, such as sodium lauryl sulfate, can be used to control particle size. scielo.br Polymeric stabilizers like hydroxypropyl cellulose (B213188) (HPC) create steric hindrance that prevents particle aggregation. researchgate.net Furthermore, drying control chemical additives (DCCAs) like glycerol (B35011) can be introduced to preserve the porous structure of the gel and minimize cracking during the drying phase. espublisher.com

Table 2: Influence of Precursors and Additives in Sol-Gel Synthesis

Component TypeExampleFunctionReference
PrecursorZirconium n-propoxideSource of zirconium; common in alkoxide-based routes. researchgate.netacs.org
PrecursorZirconium OxychlorideInorganic salt precursor; influences final particle size. scielo.bracs.org
AdditiveAcetic AcidChelating agent; controls hydrolysis rate. scielo.br
AdditiveGlycerolDrying Control Chemical Additive (DCCA); prevents cracking. espublisher.com
AdditiveHydroxypropyl cellulose (HPC)Polymeric steric stabilizer; prevents particle aggregation. researchgate.net
Gel Formation and Drying Processes

The transition from a colloidal suspension (sol) to a continuous solid network (gel) is known as gelation. The time required for this transformation, or gelation time, is a key process parameter and is heavily influenced by factors like water content and pH. scielo.br Increasing the water content in the synthesis can drastically reduce the gelation time. scielo.br

Once the gel is formed, the entrapped liquid must be removed through a drying process. This stage is critical as it can significantly impact the final material's structure and properties. Simple thermal drying in an oven is a common method but can lead to the collapse of the porous structure due to capillary stress. acs.org Vacuum drying is an alternative that operates at lower temperatures. acs.org A more advanced technique is supercritical drying, where the solvent is removed above its critical temperature and pressure. youtube.com This method avoids the liquid-vapor interface that causes pore collapse, thereby preserving the gel's delicate porous structure and resulting in materials known as aerogels. youtube.com The choice of drying method has been shown to affect properties like the crystallite size of the final zirconia powder. acs.org

Control of Particle Morphology and Size

The ability to control the morphology and size of zirconium oxide nanoparticles is crucial for their application in various technological fields. The synthesis temperature, in particular, plays a significant role in determining these characteristics. researchgate.net Studies using the precipitation method have shown that varying the reaction temperature directly influences the particle size, crystallite size, and the stability of high-temperature phases like tetragonal and cubic zirconia. researchgate.net For instance, zirconia nanoparticles synthesized via a precipitation method showed that an increase in aging temperature could lead to smaller particle sizes. researchgate.net

Another effective strategy for controlling morphology is the use of chemical additives during synthesis. In solvothermal synthesis, for example, the introduction of hydrofluoric acid can control both the crystal size, ranging from nanometers to micrometers, and the morphology, yielding cubic and cuboctahedral shapes. rsc.org The fluoride (B91410) ions bond directly to the zirconium centers, competing with the organic linkers and thereby modulating the nucleation and growth processes of the crystals. rsc.org The duration of the reaction is also a key parameter; in hydrothermal synthesis, extending the reaction time can lead to an increase in the size of the resulting nanostructures. researchgate.net

Hydrothermal Synthesis and Supercritical Hydrothermal Synthesis

Hydrothermal and supercritical hydrothermal synthesis (SCHS) are powerful techniques for producing high-purity, crystalline metal oxide nanoparticles, including zirconia. researchgate.netelsevierpure.com These methods involve crystallization from aqueous solutions under elevated temperature and pressure. Supercritical water (T > 374°C, P > 22.1 MPa) acts as a unique reaction medium where its properties, such as density and dielectric constant, can be tuned to control reaction rates and particle morphology. elsevierpure.com SCHS is recognized as an environmentally friendly method that can yield nanoparticles with high purity, uniform shape, and a narrow size distribution. e3s-conferences.org

The primary advantage of these methods is the ability to produce highly crystalline powders directly, often without the need for a subsequent high-temperature calcination step. researchgate.net This is a significant improvement over methods like co-precipitation which typically yield an amorphous precursor that requires further heat treatment. researchgate.net

The properties of zirconia nanostructures synthesized via hydrothermal methods are highly dependent on the reaction conditions. Key parameters that can be precisely controlled include temperature, reaction time, and pressure. researchgate.netelsevierpure.com

Temperature and Time: Research has demonstrated that both temperature and reaction duration significantly impact the morphology of the final product. For example, in one study, hydrothermal synthesis at 200°C for 24 hours produced different nanostructures compared to synthesis at 250°C for 48 hours. researchgate.net Increasing the temperature from 200°C to 250°C and the duration from 24 to 72 hours resulted in a noticeable change in the size and shape of the zirconia nanodiscs and nanorods. researchgate.net

Pressure: In supercritical hydrothermal synthesis, pressure is a critical parameter. Zirconia nanocrystals have been successfully prepared at supercritical conditions of 400°C and 30 MPa. researchgate.net Adjusting the pressure and temperature in the supercritical region allows for fine control over the solvent properties, which in turn influences the nucleation and growth of the particles. elsevierpure.com

Precursor Type: The choice of zirconium precursor also affects the outcome. Under supercritical conditions, using zirconium dinitrate oxide (also referred to as zirconyl nitrate) as a precursor exclusively yielded the monoclinic phase of zirconia, whereas other precursors like zirconium acetate and zirconium oxychloride produced a mixture of monoclinic and tetragonal phases. e3s-conferences.org

The following table summarizes the effect of different hydrothermal synthesis conditions on the resulting zirconia nanostructures.

Sample IDTemperature (°C)Time (h)Resulting Morphology
A 20024Nanostructures
B 20072Nanostructures
C 25024Flat nanorods
D 25048Nanodiscs

This table is based on data from Kumari et al., Crystal Growth and Design, 2009. researchgate.net

The formation of zirconia nanocrystals via hydrothermal and related non-aqueous methods does not always follow a classical nucleation and growth model. Studies have revealed a more complex mechanism involving the formation of an amorphous intermediate phase. nih.gov

Upon decomposition of the zirconium precursor at high temperatures (e.g., 340°C), small amorphous particles, typically less than 2 nm in diameter, are initially formed. nih.gov These amorphous particles then serve as the building blocks for the subsequent crystallization process. Kinetic modeling suggests that these amorphous particles nucleate into nanocrystals through a second-order process and are also the source material for the growth of these crystals. nih.gov The initial observable crystal size can be as small as 1.8 nm. nih.gov The rate of precursor decomposition compared to the rate of crystallization is a critical factor that dictates this nonclassical pathway. nih.gov

In supercritical hydrothermal synthesis, the mechanism involves the rapid hydrolysis of the metal salt precursor due to the changing properties of water at high temperatures, leading directly to the formation of crystalline metal oxides. e3s-conferences.org The crystal phase of the resulting zirconia can be influenced by the precursor used; for example, zirconyl nitrate tends to form pure monoclinic zirconia under alkaline-free supercritical conditions. e3s-conferences.org

Co-Precipitation Methods

Co-precipitation is a widely practiced and cost-effective technique for synthesizing high-purity, homogenous, and crystalline oxide powders. apsacollege.comresearchgate.net The method involves the simultaneous precipitation of a soluble zirconium salt, such as this compound, and often other metal precursors, by adding a precipitating agent. apsacollege.comresearchgate.net This approach allows for large-scale production and is valued for its simplicity. apsacollege.com However, a common characteristic of this method is the formation of an amorphous precursor (such as zirconium hydroxide) that requires a subsequent calcination step to achieve the desired crystalline zirconia. surrey.ac.uk To minimize agglomeration of the precipitated product, it is often necessary to optimize conditions such as pH, reactant concentrations, and mixing rates. researchgate.net

The choice of precipitating agent is a critical factor in the co-precipitation method as it significantly influences the morphology and size of the resulting zirconium oxide nanoparticles. apsacollege.comresearchgate.net Various bases are commonly used to induce precipitation from the acidic zirconium salt solution.

Common precipitating agents include:

Sodium Hydroxide (B78521) (NaOH) apsacollege.com

Potassium Hydroxide (KOH) apsacollege.comresearchgate.net

Ammonia (B1221849) (NH₃) or Ammonium (B1175870) Hydroxide apsacollege.comresearchgate.net

Ammonium Carbonate researchgate.netscielo.br

Urea (B33335) researchgate.netscielo.br

The morphology of the final zirconia powder is directly affected by the precipitant used. For example, using sodium hydroxide can result in bundles of nanorods, while using ammonia can lead to a cauliflower-like morphology with some particle agglomeration. apsacollege.com Urea has been identified as an optimal precipitant for producing nanocrystalline powders with a large surface area, small crystallite size, and good dispersion, though the process can be time-consuming. researchgate.net

The following table details the morphological outcomes when using different precipitating agents with a zirconium nitrate precursor.

Precipitating AgentResulting Particle Morphology
Sodium Hydroxide (NaOH) Bundles of nanorods
Potassium Hydroxide (KOH) Not specified
Sodium Carbonate (Na₂CO₃) Not specified
Ammonia (NH₃) Cauliflower-like, agglomerated particles

This table is based on data from Sivakumar et al. apsacollege.com

The pH of the precipitation medium and the concentration of the initial reactants are crucial parameters that must be controlled to achieve desired particle characteristics. researchgate.netresearchgate.net

The concentration of the this compound precursor has a direct impact on the crystallinity and particle size of the synthesized zirconia. In one study using potassium hydroxide as the precipitating agent, it was found that a precursor concentration of 0.2 M yielded a product with better crystallinity and a smaller particle size (190 nm) compared to other concentrations tested (0.1 M, 0.3 M, and 0.4 M). researchgate.netnih.gov

The pH at which precipitation occurs determines the surface chemistry and thermal decomposition behavior of the resulting hydrous zirconium dioxide. researchgate.net Precipitation at a pH below 6 results in a product containing excess sorbed nitrate ions, while precipitation at a pH of 7 or higher leads to a product with excess ammonium ions (when ammonia is the precipitant). researchgate.net This difference significantly affects how the material behaves during subsequent heat treatment. researchgate.net To avoid the formation of polymeric zirconium compounds through processes known as olation and oxolation, it is often recommended to minimize the time the precipitate spends in the mother liquor after the precipitation process is complete. researchgate.net Studies have shown that the optimal pH for precipitation can be specific to the desired application; for instance, for phosphate (B84403) adsorption, a hydrous zirconium oxide precipitated at a pH of 7.1 showed superior performance compared to those precipitated at pH 5.3 or 10.5. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a modern technique that leverages microwave energy to drive chemical reactions. This method can lead to rapid heating, significantly reduced reaction times, and potentially improved product yields and purity compared to conventional heating methods. While detailed literature specifically documenting the microwave-assisted synthesis of this compound is not abundant, the principles of this technique as applied to related zirconium compounds, such as zirconia nanoparticles and zirconium-based metal-organic frameworks (MOFs), suggest a viable pathway.

In a typical conceptual microwave-assisted synthesis, a precursor solution of a zirconium salt would be subjected to microwave irradiation. For instance, zirconia nanoparticles have been successfully synthesized via microwave from zirconium acetate hydroxide. nih.gov The process involves the rapid, uniform heating of the precursor solution, which can promote faster hydrolysis and condensation reactions, leading to the formation of the desired product.

A potential laboratory-scale microwave synthesis of this compound could involve dissolving a suitable zirconium precursor, such as zirconium tetrachloride, in an aqueous medium, followed by the addition of a nitrate source. This mixture would then be placed in a microwave reactor where the temperature and reaction time can be precisely controlled. The thermal effects of microwave energy are believed to accelerate the formation of the product. fishersci.at

Table 1: Conceptual Parameters for Microwave-Assisted Synthesis

ParameterPotential Range/ValueSignificance
Zirconium Precursor Zirconium tetrachloride, Zirconium oxychlorideChoice of precursor affects reaction kinetics and purity.
Solvent Deionized water, Ethanol/water mixturesInfluences solubility of reactants and dielectric properties of the reaction mixture.
Nitrate Source Nitric acid, Ammonium nitrateProvides the nitrate ions necessary for the formation of the dinitrate compound.
Microwave Power 50 - 500 WAffects the rate of heating and the final product characteristics.
Reaction Temperature 80 - 150 °CA key parameter for controlling the reaction rate and preventing decomposition.
Reaction Time 5 - 60 minutesSignificantly shorter than conventional methods, offering a key advantage.

It is important to note that the optimization of these parameters would be crucial to achieve a high yield and purity of this compound.

Purity Optimization and Stoichiometry Control in Synthesis

Achieving high purity and precise stoichiometry is a significant challenge in the synthesis of this compound. The compound's utility as a precursor for advanced materials, such as in the preparation of CeO2-ZrO2 mixed oxide catalyst supports and ferroelectric thin films, necessitates stringent control over its composition. fishersci.atiaea.orgwikipedia.orgthermofisher.com

The synthesis of zirconium nitrate compounds is often complicated by the formation of various hydrated and complexed species. For example, the synthesis of zirconium(IV) nitrate complexes can yield different products depending on the reaction conditions, such as the concentration of nitric acid and the presence of other ions. researchgate.net The formation of nitronium pentanitratozirconate, (NO₂)[Zr(NO₃)₅], as a contaminant highlights the complexity of the system. wikipedia.org

One of the primary challenges in purity optimization is the removal of unreacted precursors and byproducts. A common precursor, zirconium tetrachloride, can lead to chloride contamination in the final product if not meticulously removed. iaea.org The preparation of a zirconyl nitrate solution from zirconium tetrachloride involves steps like hydrolysis, dechlorination, precipitation, washing, and filtration to achieve a product with low chloride content. iaea.org

Stoichiometry control, ensuring the correct ratio of zirconium, oxide, nitrate, and water, is equally critical. The amount of water in the hydrate can be variable, and controlling the hydration state requires precise drying conditions. The molar ratio of nitrate to zirconium is a key parameter, with studies on zirconyl nitrate solutions targeting a specific NO₃⁻/Zr molar ratio to meet project requirements. iaea.org

Table 2: Key Considerations for Purity and Stoichiometry Control

FactorChallengeMitigation Strategy
Precursor Purity Impurities in the starting materials (e.g., hafnium in zirconium salts) can carry through to the final product.Use of high-purity precursors (e.g., Puratronic™ grade). iaea.org
Byproduct Formation Formation of undesired zirconium nitrate complexes or incomplete reaction.Precise control of reaction stoichiometry, temperature, and time. researchgate.net
Anion Contamination Residual anions from precursors, such as chlorides from ZrCl₄.Thorough washing of the precipitate and careful control of the precipitation process. iaea.org
Hydration State The number of water molecules in the hydrate can be inconsistent.Controlled drying conditions (temperature and duration).
Stoichiometric Ratio Achieving the exact molar ratio of nitrate to zirconium.Careful addition of reagents and analytical verification of the final product. iaea.org

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis of Zirconium Dinitrate Oxide Hydrate (B1144303)

Spectroscopic techniques are pivotal in elucidating the molecular structure of zirconium dinitrate oxide hydrate. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its chemical bonds and functional groups can be obtained.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation at various frequencies.

FTIR analysis of this compound reveals characteristic absorption bands corresponding to the nitrate (B79036) groups. Strong bands observed in the infrared spectrum are attributed to the fundamental vibrations of the NO₃⁻ anion. aip.orgaip.org For instance, a strong band is typically observed around 1384 cm⁻¹, corresponding to the ν₃ mode of the nitrate anion. aip.org The position of these bands can indicate the coordination of the nitrate group to the zirconium atom. A shift in the stretching mode of the NO₃⁻ anion to a lower wavenumber compared to the free nitrate ion suggests the coordination of an oxygen atom with the zirconium atom, leading to the formation of a bidentate ligand. aip.org This coordination results in the elongation of the N-O bonds and indicates that the nitrate anions in the crystal structure are distorted. aip.org The presence of distinct nitrate groups within the structure can also be inferred from the splitting of certain vibrational modes. aip.org

Table 1: Characteristic FTIR Peaks for Nitrate Groups in this compound

Vibrational Mode Wavenumber (cm⁻¹) Interpretation
ν₃ (asymmetric stretch) ~1384 Indicates the presence of nitrate anions. aip.org

The presence of water of hydration and hydroxyl groups is clearly identified in the FTIR spectrum of this compound. An intense and broad absorption band is observed in the region of 3083 to 3700 cm⁻¹, which is characteristic of OH stretching vibrations. aip.org The broad nature of these bands indicates that the water molecules are involved in hydrogen bonds of varying strengths. aip.org In the OH bending mode region, strong bands are observed around 1630 cm⁻¹ and 1546 cm⁻¹, which are due to the bending mode of H-O-H. aip.orgresearchgate.net The appearance of two distinct bands in this bending region, along with the broadness of the OH stretching region, suggests the presence of two crystallographically distinct types of water molecules within the structure. aip.orgaip.org The infrared spectra of compounds containing the OH functional group typically show strong absorption bands around 3500 cm⁻¹. wikipedia.org

Table 2: Characteristic FTIR Peaks for Water and Hydroxyl Groups in this compound

Vibrational Mode Wavenumber Range (cm⁻¹) Interpretation
O-H Stretching 3083 - 3700 Indicates the presence of water molecules and hydroxyl groups involved in hydrogen bonding. aip.org

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. In the Raman spectrum of this compound, the vibrational bands are assigned as fundamental vibrations of the nitrate anion and water. aip.org The splitting of the ν₁ mode, observed with a strong band at 1047 cm⁻¹ and a shoulder at 1030 cm⁻¹, is a significant finding. aip.org This splitting indicates the presence of two distinct types of nitrate groups within the crystal structure. aip.orgaip.org Vibrational frequencies contributed by H₂O are also present in the Raman spectrum. aip.org

Table 3: Key Raman Shifts for this compound

Vibrational Mode Wavenumber (cm⁻¹) Interpretation

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For zirconium compounds, the Zr 3d region of the XPS spectrum is particularly informative. thermofisher.com The deconvolution of the Zr 3d spectrum typically results in two peaks corresponding to Zr 3d₅/₂ and Zr 3d₃/₂. researchgate.net For zirconium oxide (ZrO₂), these peaks are found at approximately 182.6 eV and 184.9 eV, respectively, which is indicative of the Zr(IV) oxidation state. researchgate.netxpsdata.com The difference in binding energy between the Zr 3d₃/₂ and Zr 3d₅/₂ peaks is approximately 2.4 eV, further confirming the +4 oxidation state of zirconium. researchgate.net This technique is crucial for verifying the oxidation state of zirconium in this compound. thermofisher.com

Table 4: XPS Binding Energies for Zirconium in this compound

Core Level Binding Energy (eV) Interpretation
Zr 3d₅/₂ ~182.6 Corresponds to the Zr(IV) oxidation state. researchgate.netxpsdata.com

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is a valuable tool for investigating the optical properties of materials derived from this compound, particularly zirconium oxide (ZrO2) nanoparticles. While direct PL studies on this compound are not extensively reported, the luminescence of its thermal decomposition product, ZrO2, provides significant insights.

When ZrO2 nanoparticles are excited with ultraviolet light, they can exhibit emission bands. For instance, excitation at 325 nm can result in emission bands at approximately 362, 382, and 470 nm. researchgate.net The emission spectrum of a zirconium(IV) complex featuring four monoanionic 2-(2'-pyridine)pyrrolide ligands displayed a broad emission band centered at 544 nm when excited under a nitrogen atmosphere. rsc.org Interestingly, when a dichloromethane (B109758) solution of this complex was exposed to air, the emission spectrum showed a less intense, blue-shifted band with a peak at 521 nm, suggesting that two different emission pathways, namely prompt fluorescence and phosphorescence, are present. rsc.org The study of doped ZrO2 has also shown promising results, with terbium-doped zirconia exhibiting bright green photoluminescence. researchgate.net

The PL properties are intrinsically linked to the material's crystal structure and the presence of any dopants or defects. The study of these optical characteristics is crucial for applications in areas like photonics and optoelectronics.

Diffraction Studies for Crystalline Phases and Structure

Diffraction techniques are fundamental in determining the crystalline structure of materials. X-ray diffraction and electron diffraction are routinely used to analyze the products derived from this compound.

X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases and assessing the crystallinity of materials. This compound itself is a crystalline solid. thermofisher.com However, much of the XRD analysis is focused on the zirconium oxide (ZrO2) that is formed upon its thermal decomposition. researchgate.net

The XRD patterns of ZrO2 derived from this compound reveal its polymorphic nature. The diffraction peaks correspond to specific crystal planes, allowing for the identification of different crystalline phases. For instance, the diffraction peaks at 2θ values of approximately 30.1°, 35.0°, 50.1°, and 59.8° are characteristic of the tetragonal zirconia phase (t-ZrO2). researchgate.net The monoclinic phase (m-ZrO2) is also commonly observed. nih.govresearchgate.net The conditions of the synthesis and subsequent heat treatment play a crucial role in determining the final phase composition. researchgate.net

The thermal decomposition of this compound leads to the formation of different polymorphs of zirconia, primarily the metastable tetragonal (t-ZrO2) and the stable monoclinic (m-ZrO2) phases. researchgate.net Heating zirconium dinitrate oxide dihydrate at 400°C results in the formation of metastable t-ZrO2. researchgate.net This metastable phase is sensitive to mechanical stress. researchgate.net The presence of anionic impurities can influence the stability of the t-ZrO2 phase. researchgate.net

The transformation from the amorphous precursor to the crystalline phases is dependent on factors like the pH of the initial solution. For example, pure m-ZrO2 can be obtained at a low pH (pH<2), while pure t-ZrO2 is formed at pH values of 7 and 14. researchgate.net The stabilization of the t-ZrO2 phase at higher pH is attributed to the small crystal size and the adsorption of hydroxide (B78521) ions on the crystal surfaces. researchgate.net

X-ray diffraction is also a powerful tool for determining the average crystallite size of the resulting zirconia nanoparticles. researchgate.neteag.com The Scherrer equation is a widely used method for this purpose, which relates the broadening of the diffraction peaks to the crystallite size. bohrium.cominstanano.com

The full width at half maximum (FWHM) of a diffraction peak is inversely proportional to the crystallite size; broader peaks indicate smaller crystallites. eag.com By analyzing the FWHM of a specific Bragg peak, such as the (101) peak for the tetragonal phase, the average crystallite size can be calculated. researchgate.net For instance, zirconia powders calcined at 500°C have been reported to have crystallite sizes as low as 11 nm. researchgate.net The size of the ZrO2 crystals can range from 8 to 26 nm and tends to decrease with increasing pH of the synthesis environment. researchgate.net

Table 1: Crystallite Size of ZrO₂ Nanoparticles at Different Calcination Temperatures

Calcination Temperature (°C)Average Crystallite Size (nm)
500~11 researchgate.net

Note: This table is based on reported values and may vary depending on specific synthesis conditions.

Selected Area Electron Diffraction (SAED) is a technique performed in a transmission electron microscope (TEM) that provides crystallographic information about a selected area of a sample. wikipedia.org It is particularly useful for analyzing the crystal structure of individual nanoparticles or small crystalline domains.

A SAED pattern is a two-dimensional projection of the reciprocal crystal lattice. wikipedia.org For a single crystal, the SAED pattern consists of a regular array of sharp spots. youtube.com If the sample is polycrystalline, the pattern will be a superposition of diffraction patterns from individual crystallites, resulting in a series of rings. youtube.com This makes SAED a powerful tool to distinguish between single-crystalline, polycrystalline, and amorphous materials. youtube.com

In the context of materials derived from this compound, SAED patterns can confirm the crystalline phases identified by XRD. For example, SAED patterns have been used to confirm the formation of the tetragonal zirconia phase in prepared samples. researchgate.net The patterns can also reveal the degree of ordering within the crystalline structure. researchgate.net

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

Microscopic and Morphological Characterization

While the provided outline does not explicitly detail subsections for microscopic and morphological characterization, it is an essential aspect of understanding the materials derived from this compound. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the size, shape, and surface morphology of the synthesized particles. For instance, SEM analysis has been used to observe the uniform spherical-like morphology of pure and doped ZrO2 samples. researchgate.net TEM analysis can provide more detailed information on particle size and can be combined with SAED for comprehensive structural analysis.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size

Scanning Electron Microscopy (SEM) is a powerful technique used to investigate the surface topography and morphology of materials. In the context of zirconium-based compounds, SEM reveals detailed information about surface texture, roughness, and the presence of pores or other features.

Studies on zirconia, a common product of this compound decomposition, demonstrate the utility of SEM. For instance, SEM observations have been used to identify micro-irregularities on the surface of zirconia materials after chemical treatments, such as etching with hydrofluoric acid. researchgate.net The technique can effectively visualize changes in surface morphology, showing how different treatments can create more roughened or porous surfaces. researchgate.net Images of air-abraded zirconia surfaces show distinct irregularities, while other treatments may result in the formation of micro-and nano-scale porosities. researchgate.netresearchgate.net This level of detail is crucial for applications where surface area and texture are important parameters.

SEM Application Observed Features Significance
Surface Treatment AnalysisMicro-irregularities, increased surface roughness, micro- and nano-scale porosities. researchgate.netEvaluates the effectiveness of etching or abrasion techniques designed to modify surface area.
Morphological CharacterizationGeneral surface topography and texture. researchgate.netProvides qualitative assessment of the material's surface condition.
Particle VisualizationAgglomeration and general shape of particle clusters.Determines the macroscopic arrangement of the powder.

Transmission Electron Microscopy (TEM) for Nanoparticle Size and Morphology

Transmission Electron Microscopy (TEM) is indispensable for characterizing the size, shape, and distribution of nanoparticles, offering much higher resolution than SEM. nih.gov For materials derived from this compound, TEM provides direct visualization of individual nanoparticles. mdpi.com

Research on zirconium oxide nanoparticles synthesized from zirconium precursors shows that TEM can confirm their shape and size distribution with high precision. For example, some syntheses yield uniform, near-spherical, or elliptical nanoparticles with diameters in the range of 10 to 40 nm. researchgate.netresearchgate.net The technique is sensitive enough to reveal thin coatings on the nanoparticle surfaces, which might be only 2-4 nm thick. researchgate.net It is important to note that TEM measures the size of the desiccated particle, which may differ from the hydrodynamic size in solution due to the collapse of any hydrated layers in the high-vacuum environment of the microscope. nih.gov

Parameter Research Finding Source(s)
Particle Size Range 20-40 nm researchgate.net
Average Particle Size ~10 nm researchgate.net
Particle Morphology Uniform, near-spherical, or elliptical shape. researchgate.netresearchgate.net

High-Resolution Transmission Electron Microscopy (HRTEM) for Lattice Structure

High-Resolution Transmission Electron Microscopy (HRTEM) extends the capabilities of TEM to the atomic scale, allowing for the direct imaging of the crystallographic lattice of a material. This technique is crucial for identifying crystal phases, viewing atomic arrangements, and observing defects within the crystal structure.

In the study of crystalline materials like the oxides formed from this compound, HRTEM can provide conclusive evidence of the material's phase. researchgate.net By analyzing the HRTEM images, specific lattice planes can be identified and measured. researchgate.net These experimental measurements are then compared to known crystallographic data (e.g., JCPDS standards) to confirm the crystal structure, such as monoclinic, tetragonal, or orthorhombic phases. researchgate.net This level of analysis is fundamental for understanding the material's properties, which are often dictated by its crystal phase.

Atomic Force Microscopy (AFM) for Surface Topography and Particle Size

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface. oxinst.com It can be used to measure surface roughness with great accuracy and characterize microstructures. oxinst.comoamjms.eu

For zirconium-based materials, AFM is used to create 3D maps of the surface, revealing features such as minor channels, peaks, and the distribution of nanoparticles. researchgate.net The technique can be operated in different modes, with the "contact mode" being common for obtaining precise topographical data on hard surfaces. nih.gov Studies using AFM have quantified the surface roughness of zirconia, showing how different surface treatments alter the topography. nih.govresearchgate.net This makes AFM a complementary technique to SEM, offering quantitative roughness data in addition to qualitative imaging.

AFM Application Information Obtained Significance
3D Topography Generates three-dimensional images of the surface. researchgate.netAllows for detailed visualization of surface features and particle distribution.
Surface Roughness Provides quantitative measurements of surface roughness parameters. oamjms.eunih.govCrucial for applications where surface texture influences adhesion or catalytic activity.
Microstructure Analysis Characterizes the fine details of the surface structure. oxinst.comHelps correlate processing variables with final material properties.

Thermal Analysis of this compound

Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature. For a hydrated nitrate salt like this compound, these methods are essential for determining its thermal stability, decomposition pathway, and the nature of its hydration.

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Hydration States

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. mdpi.com This technique provides quantitative information about decomposition processes, including dehydration (loss of water) and the breakdown of the chemical structure. researchgate.net

When this compound is heated, it undergoes a multi-stage decomposition.

Dehydration: The initial mass loss corresponds to the removal of water molecules (xH₂O). Analysis of related compounds like hydrated zirconia shows this dehydration and dehydroxylation occurs at relatively low temperatures. researchgate.net

Decomposition of Nitrate Groups: At higher temperatures, the anhydrous zirconyl nitrate decomposes, releasing nitrogen oxides (NOₓ) and oxygen, ultimately forming zirconium oxide (ZrO₂).

TGA curves provide the precise temperature ranges and percentage of mass loss for each of these steps, allowing for a detailed understanding of the decomposition pathway and the stoichiometry of the hydrate.

Decomposition Stage Process Expected TGA Result
Stage 1 Dehydration: ZrO(NO₃)₂·xH₂O → ZrO(NO₃)₂ + xH₂OMass loss corresponding to the removal of water molecules at lower temperatures. researchgate.net
Stage 2 Decomposition: 2ZrO(NO₃)₂ → 2ZrO₂ + 4NO₂ + O₂Significant mass loss at higher temperatures due to the release of gaseous decomposition products.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques that measure the difference in temperature or heat flow between a sample and a reference as a function of temperature. wikipedia.org They are used to detect thermal events such as phase transitions, melting, and crystallization. wikipedia.org

For this compound and its derivatives, DTA and DSC can identify key transformations:

Endothermic Events: The dehydration process, where the material absorbs energy to release water molecules, is observed as an endothermic peak. For hydrated zirconia, a related compound, this peak appears around 108 °C (381 K). researchgate.net

Exothermic Events: The decomposition of the nitrate can be exothermic. More significantly, the crystallization of the amorphous zirconium oxide formed after decomposition into a stable crystalline phase (like tetragonal or monoclinic ZrO₂) releases energy and is observed as a strong exothermic peak. researchgate.netwikipedia.org For hydrated zirconia, this crystallization event has been reported at approximately 438 °C (711 K). researchgate.net

Thermal Event Process Type of Peak Approximate Temperature (from related compounds)
Dehydration Loss of bound water. researchgate.netEndothermic~108 °C (381 K) researchgate.net
Crystallization Transformation from amorphous ZrO₂ to crystalline (e.g., tetragonal) ZrO₂. researchgate.netExothermic~438 °C (711 K) researchgate.net

Elemental Composition Analysis

Determining the precise elemental makeup of this compound is fundamental to confirming its identity and purity. Techniques such as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) and Energy Dispersive X-ray (EDX) Spectroscopy are instrumental in this regard.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful analytical technique for determining the elemental composition of materials with high accuracy and low detection limits. perkinelmer.comanalytik-jena.com The sample, in this case, a solution derived from this compound, is introduced into a high-temperature argon plasma (5,000 to 10,000 K). analytik-jena.com This extreme temperature excites the atoms of the elements present, causing them to emit light at characteristic wavelengths. By measuring the intensity of this emitted light, the concentration of each element can be quantified. analytik-jena.com

In the analysis of zirconium-based compounds, ICP-OES is frequently employed to quantify trace metal impurities. up.ac.zathermofisher.com For instance, in the quality control of high-purity zirconium oxide, a related compound, ICP-OES has been used to determine the concentration of impurities such as Chromium (Cr), Iron (Fe), Uranium (U), and Thorium (Th). up.ac.za The process typically involves digesting the sample, often using acids, to create a liquid sample suitable for introduction into the plasma. up.ac.zapcdn.co

The selection of the digestion acid can be critical; for example, hydrofluoric acid (HF) has been shown to provide more stable sample solutions for zirconium oxide analysis compared to nitric acid (HNO₃), which can lead to precipitation and affect reproducibility. up.ac.za The instrument is calibrated using standard solutions of known concentrations to create a calibration curve, against which the sample measurements are compared. pcdn.co This technique allows for the determination of elemental impurities down to the parts per million (ppm) or even parts per billion (ppb) level, ensuring the material meets the required purity specifications for its intended applications. up.ac.za

Table 1: Illustrative ICP-OES Analysis Data for Zirconium Compound Impurities

ElementWavelength (nm)Detection Limit (µg/L)Sample Concentration (µg/L)
Iron (Fe)259.9401.7310.5
Chromium (Cr)267.7165.0< 5.0
Uranium (U)385.95850< 50
Thorium (Th)401.91320< 20

This table is a representative example based on the analysis of zirconium compounds and does not represent a specific batch of this compound.

Energy Dispersive X-ray (EDX or EDS) Spectroscopy is a non-destructive analytical technique often coupled with scanning electron microscopy (SEM) to provide elemental analysis of a sample. wikipedia.orgmdpi.com It works by bombarding the sample with a high-energy beam of electrons, which excites electrons in the atoms of the sample. wikipedia.org When these excited electrons return to their ground state, they emit X-rays with energies characteristic of the elements from which they originated. wikipedia.org An EDX detector measures the energy and intensity of these emitted X-rays to identify the elemental composition of the sample. hacettepe.edu.tr

In the context of zirconium-containing materials, EDX is used to confirm the presence of zirconium, oxygen, and nitrogen, the primary constituents of this compound. It can also be used to determine the relative atomic concentrations of these elements on the surface of the material. researchgate.net For example, in studies of ceria-zirconia mixed oxides, EDX has been used to determine the bulk Ce:Zr atomic ratio. csic.es This information is crucial for understanding the stoichiometry and homogeneity of the compound.

The output of an EDX analysis is a spectrum with peaks corresponding to the different elements present. The position of the peak on the energy scale identifies the element, and the height or area of the peak is related to its concentration. While EDX is excellent for qualitative and semi-quantitative analysis, the accuracy of quantitative results can be affected by factors such as overlapping peaks and the nature of the sample. wikipedia.org

Table 2: Representative EDX Data for a Zirconium-Based Material

ElementAtomic %
Zirconium (Zr)30
Oxygen (O)60
Nitrogen (N)10

This table provides an illustrative example of the type of data obtained from an EDX analysis and is not specific to a particular sample of this compound.

Surface Area and Porosity Analysis (BET Method)

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of solid and porous materials. intertek.com This analysis is critical as the surface area and porosity significantly influence a material's performance in applications such as catalysis, adsorption, and drug delivery. intertek.comeag.com

The BET analysis involves the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures (usually liquid nitrogen at 77 K). intertek.com By measuring the amount of gas adsorbed at various partial pressures, an adsorption isotherm is generated. eag.com The BET equation is then applied to a specific region of this isotherm to calculate the amount of gas required to form a monolayer on the surface. intertek.com From this monolayer capacity and the known cross-sectional area of the adsorbate molecule (16.2 Ų for nitrogen), the specific surface area of the material is calculated. intertek.com

For zirconium-based materials, including metal-organic frameworks (MOFs) and activated carbons modified with zirconium, BET analysis is essential for characterizing their porous nature. scielo.org.mxscispace.com For instance, the impregnation of activated carbon with zirconium has been shown to enhance its surface area and pore volume. scielo.org.mx In a study on a zirconium-based MOF, NU-1103, a high BET surface area of 6550 m² g⁻¹ was reported, indicating a highly porous structure. scispace.com The analysis can also provide information on the pore volume and pore size distribution, which are crucial for understanding how molecules will interact with the material. eag.com

Table 3: Example BET Surface Area Analysis Results for Zirconium-Modified Materials

MaterialBET Surface Area (m²/g)Total Pore Volume (cm³/g)Micropore Volume (cm³/g)
Granular Activated Carbon (GAC 383)1298.50.5730.351
Zirconium-impregnated GAC (GACZR 1273)1497.30.6400.402
Zirconium MOF (NU-1103)65502.91N/A

This table presents data from literature on zirconium-containing materials to illustrate the type of information obtained from BET analysis.

Thermal Decomposition Mechanisms and Transformation Pathways

Hydrate (B1144303) Dehydration Processes

The initial stage in the thermal treatment of zirconium dinitrate oxide hydrate involves the removal of water molecules. This dehydration occurs in distinct steps, which can be identified through thermal analysis techniques such as thermogravimetry (TG).

The first weight loss, occurring at temperatures below 200°C, corresponds to the removal of physically adsorbed or loosely bound water molecules from the crystal structure pnpi.spb.ru. Further heating leads to the removal of more strongly bound water of hydration and water produced during olation and oxolation processes, which are polycondensation reactions involving hydroxyl groups ichtj.waw.pl. In related zirconium compounds like zirconium oxyhydroxide, this dehydroxylation and dehydration can continue up to temperatures as high as 800°C researchgate.net. The complete removal of water is a critical precursor to the subsequent decomposition and crystallization stages ichtj.waw.pl.

Temperature RangeProcessDescription
Below 200°CRemoval of Sorbed WaterInitial loss of loosely bound, physisorbed water molecules from the hydrate complex. pnpi.spb.ru
200°C - 400°CDehydroxylation/DehydrationLoss of chemically bound water and water formed during polycondensation reactions. pnpi.spb.ruichtj.waw.pl
Table 1: Key Temperature Ranges for Dehydration Processes.

Nitrate (B79036) Group Decomposition and Gaseous Products

Following the initial dehydration, the nitrate groups within the compound begin to decompose. This process is characterized by significant weight loss and the evolution of various gaseous products. The decomposition of nitrate-containing zirconium hydroxy compounds typically occurs in the temperature range of 200–400°С pnpi.spb.ru. The complete removal of nitrates through pyrolysis happens at a higher temperature, with a maximum rate observed around 440–445°С, which often coincides with the onset of zirconia crystallization pnpi.spb.ru.

A key feature of the decomposition of nitrate salts is the evolution of nitrogen oxides (NOx) fishersci.comprochemonline.com. During the thermal decomposition of d-metal nitrate hydrates, the gaseous products consistently include a mixture of H₂O, HNO₃, NO, NO₂, O₂, and nitrous oxide (N₂O) researchgate.net. The distribution and relative abundance of these gases can vary depending on the specific metal and the temperature researchgate.net. In the case of this compound, the primary hazardous decomposition products are identified as nitrogen oxides (NOx) fishersci.comprochemonline.com.

Temperature RangeProcessGaseous Products
200°C - 445°CNitrate Decomposition/PyrolysisNitrogen oxides (NOx), including NO, NO₂, N₂O, as well as O₂ and HNO₃. pnpi.spb.ruresearchgate.net
Table 2: Decomposition of Nitrate Groups and Evolved Gaseous Products.

Formation of Zirconium Oxide (ZrO₂) Phases

The final and most critical stage of the thermal decomposition is the formation and transformation of solid zirconium oxide (ZrO₂) phases. The process begins with an amorphous material that subsequently crystallizes into metastable and finally stable polymorphs.

Upon the removal of water and nitrate groups, the initial solid product is an amorphous form of zirconia pnpi.spb.ruichtj.waw.plresearchgate.net. This amorphous phase is a disordered precursor to the crystalline structures. The transformation from this amorphous state to a crystalline form is an exothermic process that generally occurs at around 450°C nitrkl.ac.in. This crystallization event is often observed to happen in parallel with the final stages of nitrate pyrolysis pnpi.spb.ru. For related precursors like zirconium hydroxide (B78521), this transformation to crystalline zirconia has been observed to begin at temperatures as low as 290°C, though the process can be very slow scielo.org.mx.

The first crystalline phase to emerge from the amorphous precursor is typically the metastable tetragonal zirconia (t-ZrO₂) ichtj.waw.plresearchgate.net. For this compound, the formation of t-ZrO₂ is observed at temperatures around 400°C researchgate.net. The formation of this metastable phase is influenced by factors such as small crystal size and the presence of anionic vacancies researchgate.netresearchgate.net. The transformation of an amorphous gel to metastable tetragonal zirconia is attributed to the loss of hydration water and the water produced during the olation process ichtj.waw.pl. This t-ZrO₂ phase can remain stable over a range of temperatures before transforming into the more thermodynamically stable monoclinic phase nih.gov. The structure of this metastable tetragonal phase has been shown to be the same as the high-temperature stable tetragonal phase of zirconia semanticscholar.org.

As the temperature is further increased, the metastable tetragonal zirconia (t-ZrO₂) transforms into the stable monoclinic zirconia (m-ZrO₂) phase nih.gov. This transformation is generally observed to occur between 773 and 873 K (500°C and 600°C) nih.gov. The monoclinic phase is the thermodynamically stable form of pure zirconia at temperatures up to 1170°C harvard.edu. The transition from t-ZrO₂ to m-ZrO₂ is accompanied by a volume expansion of approximately 4%, which can induce stress and affect the microstructure of the final ceramic material nih.gov.

Temperature RangePhase TransformationResulting Phase
~400°C - 450°CAmorphous → CrystallineMetastable Tetragonal Zirconia (t-ZrO₂) nitrkl.ac.inresearchgate.net
~500°C - 600°CTetragonal → MonoclinicMonoclinic Zirconia (m-ZrO₂) nih.gov
Table 3: Summary of Zirconium Oxide Phase Transformations.

Influence of Anionic Impurities on Phase Stability

The presence of anionic impurities, often remnants from the synthesis of the this compound precursor, plays a crucial role in dictating the phase stability of the zirconia formed upon thermal decomposition. These impurities can significantly alter the temperature at which phase transformations occur and the duration for which metastable phases are retained. The most common anionic impurities encountered are chlorides (Cl⁻) and sulfates (SO₄²⁻).

Research comparing the thermal decomposition of hydrated zirconium salts with different anions has revealed distinct effects on the resulting zirconia phases. researchgate.net The stability of the metastable t-ZrO₂ phase is found to be highly dependent on the nature of the anionic impurity remaining in the oxide material.

Detailed Research Findings:

Studies have shown that the t-ZrO₂ phase formed from the decomposition of zirconium oxychloride (a source of chloride impurities) is the most thermally unstable. In contrast, the t-ZrO₂ formed from zirconium sulfate (B86663) (a source of sulfate impurities) exhibits the highest thermal stability, with small amounts of the tetragonal phase persisting even at temperatures as high as 1300°C. researchgate.net The t-ZrO₂ generated from this compound displays an intermediate stability.

The mechanism by which these anionic impurities influence phase stability is related to their incorporation into the zirconia lattice and their effect on surface energy and defect chemistry. For instance, sulfate ions are believed to stabilize the tetragonal phase by inhibiting grain growth and reducing the driving force for the t→m transformation. The presence of these impurities can create oxygen vacancies and lattice strain, which can favor the formation and retention of the metastable tetragonal structure.

The following interactive data table summarizes the influence of different anionic precursors on the formation and stability of metastable t-ZrO₂.

Zirconium Salt PrecursorAnion ImpurityFormation Temperature of Metastable t-ZrO₂Relative Thermal Stability of t-ZrO₂
ZrOCl₂·8H₂OChloride (Cl⁻)~400°CLow
ZrO(NO₃)₂·2H₂ONitrate (NO₃⁻)~400°CMedium
Zr(SO₄)₂·4H₂OSulfate (SO₄²⁻)~700°CHigh

This data clearly indicates that sulfate impurities have a pronounced stabilizing effect on the tetragonal phase of zirconia, requiring a much higher temperature for its initial formation and allowing it to persist to significantly higher temperatures compared to zirconia derived from chloride or nitrate precursors. This understanding is critical for the tailored synthesis of zirconia powders with specific phase compositions for various technological applications.

Chemical Reactivity and Reaction Mechanisms of Zirconium Dinitrate Oxide Hydrate

Oxidation Reactions

Zirconium dinitrate oxide hydrate (B1144303) is recognized as an oxidizing agent, a property attributed to the nitrate (B79036) anions present in its structure. americanelements.comsamaterials.com This characteristic allows it to react with various organic and inorganic compounds.

Zirconium dinitrate oxide hydrate is classified as an oxidizing solid. wikipedia.orglouisville.edu The nitrate groups (NO₃⁻) can act as a source of oxygen, which allows the compound to intensify fires and react with combustible materials. americanelements.comsamaterials.comfishersci.com This oxidizing nature is a key aspect of its chemical reactivity, particularly in synthetic applications where it can function as a nitrating or oxidizing reagent. wikipedia.orgresearchgate.net

This compound has been effectively used for the nitration of certain organic compounds. researchgate.net For instance, it can nitrate phenolic compounds with high regioselectivity at room temperature. researchgate.net Research has demonstrated its utility in the nitration of phenol, substituted phenols, 1-naphthol, and 2-naphthol, yielding nitro derivatives in good yields. researchgate.net It has also been used in the one-pot synthesis and subsequent oxidation of bis- and tris(indolyl)methanes. sigmaaldrich.com The reaction with organic materials like wood, paper, and fats underscores its role as an oxidizing agent. samaterials.com

Table 1: Examples of Organic Nitration using this compound

SubstrateProductYieldReference
1-NaphtholNitro product99% researchgate.net
PhenolsNitrated phenolsFair to good researchgate.net
7-Hydroxy-2H-chromen-2-oneOrtho-nitrated productGood researchgate.net

Reduction Reactions to Zirconium Oxide

This compound serves as a precursor for the production of zirconium dioxide (ZrO₂). evitachem.comassignmentpoint.com This transformation is typically achieved through thermal decomposition, where heating the compound leads to the loss of water and nitrogen oxides, resulting in the formation of zirconia. fishersci.comassignmentpoint.comprochemonline.com The decomposition temperature is noted to be around 100°C. fishersci.comchemicalbook.com

This process is fundamental in materials science for creating zirconia nanoparticles and thin films. wikipedia.orgresearchgate.net For example, zirconia nanoparticles can be synthesized via thermal hydrolysis of zirconyl nitrate solutions. researchgate.net The final phase of the zirconia (monoclinic, tetragonal, or cubic) can be influenced by the synthesis conditions, such as the solvent and temperature. e3s-conferences.orgnih.gov Solvothermal methods using zirconyl nitrate and urea (B33335) have been employed to produce pure monoclinic or tetragonal zirconia nanoparticles by varying the solvent between water and methanol. nih.gov Hydrolysis in the presence of agents like oxalic acid can also be used to prepare amorphous zirconium dioxide. scientific.netresearchgate.net

Ligand Substitution Reactions

The zirconium atom in zirconyl nitrate is a coordination center that can undergo ligand substitution reactions. In aqueous solutions, the zirconium ion is hydrated, and these water molecules, along with the nitrate ions, can be replaced by other ligands. researchgate.net

For instance, the hydroxide (B78521) ion (OH⁻) can act as a ligand, leading to the formation of hydroxo complexes. wikipedia.org The formation of various zirconium nitrate complexes, such as (NO₂)[Zr(NO₃)₃(H₂O)₃]₂(NO₃)₃ and Cs[Zr(NO₃)₅], demonstrates the ability of the zirconium center to coordinate with a different number of nitrate groups and other species. researchgate.net In some complexes, the nitrate groups act as bidentate ligands, coordinating to the zirconium atom through two oxygen atoms. researchgate.net The coordination number of zirconium in these complexes can be as high as 10. researchgate.net

The reaction of zirconium precursors with amino ligands, such as in tetrakis(dimethylamino)zirconium (B103496) (TDMAZ), involves ligand exchange with surface hydroxyl groups to eliminate the amino ligands and form Zr-O bonds, a process central to atomic layer deposition (ALD) of ZrO₂. nih.gov

Hydrolysis and Polymerization Mechanisms in Solution

In aqueous solutions, this compound undergoes complex hydrolysis and polymerization reactions. The behavior is highly dependent on factors like pH and concentration. researchgate.net

Upon dissolution in water, zirconium(IV) ions undergo hydrolysis, a process where water molecules coordinate to the metal ion and then deprotonate to form hydroxo- and oxo-bridged species. A key species formed during the hydrolysis of zirconium salt solutions is the cyclic tetramer, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. researchgate.netresearchgate.net

The formation of these tetramers is a crucial step in the subsequent polymerization and particle formation. researchgate.net As the pH of the solution increases, these tetrameric units can further aggregate through the formation of "ol" bridges (Zr-OH-Zr), leading to the growth of larger polymeric species and eventually the precipitation of hydrous zirconia. researchgate.net This mechanism, involving the generation of tetramers followed by their aggregation, is a fundamental pathway in the formation of zirconia particles from aqueous solutions of zirconium salts. researchgate.net

Particle Formation and Growth Kinetics

The formation of particles of this compound, and its subsequent transformation into zirconium oxide, is a process governed by the principles of nucleation and growth. This process is central to controlling the final particle size, morphology, and properties of the material. The kinetics of these phenomena are influenced by a variety of factors during synthesis, including the choice of precursors, pH of the solution, temperature, and the presence of additives or complexing agents.

The initial step in the formation of this compound particles from a solution, typically through hydrolysis and precipitation, involves the creation of nuclei. Nucleation is the process where a small number of ions, atoms, or molecules in a supersaturated solution arrange themselves into a characteristic crystalline or amorphous structure. This is followed by a growth phase, where these nuclei act as templates for further deposition of material from the solution, leading to an increase in particle size. The co-precipitation method, for example, relies on a period of nucleation that is succeeded by a stage of nanoparticle growth, which is initiated when the concentration of the species in the solution reaches a critical point. nih.gov

The sol-gel method is another widely used technique that allows for significant control over the physical properties, homogeneity, and purity of the resulting zirconium-based nanoparticles at relatively low temperatures. nih.gov In this process, the hydrolysis and condensation of the zirconium precursor, such as zirconium dinitrate oxide, lead to the formation of a sol (a colloidal suspension of solid particles in a liquid) which then evolves into a gel (a three-dimensional solid network). The kinetics of this transformation are highly dependent on factors like pH and the presence of chelating agents which can modify the hydrolysis and condensation rates.

Detailed Research Findings

Research into the synthesis of zirconium-based materials from this compound precursors provides insights into the kinetics of particle formation and growth. While direct kinetic studies on the precipitation of this compound itself are not extensively detailed in the provided literature, the subsequent formation of zirconium oxide from this precursor is well-documented and offers a clear window into the controlling parameters.

The pH of the precipitation medium and the initial concentration of the zirconyl salt solution have a significant impact on the particle size and the subsequent calcination behavior of the precipitate. curtin.edu.au For instance, precipitates formed at a higher pH (e.g., pH 12) tend to have a smaller initial particle size compared to those formed at a lower pH (e.g., pH 3). curtin.edu.au These differences in initial particle characteristics, in turn, affect the transformation kinetics during calcination to zirconia.

The temperature at which the process is carried out is another critical factor. Homogeneous precipitation, where the precipitating agent is generated in-situ through the slow thermal decomposition of a compound like urea, allows for controlled particle formation. The rate of this precipitation is dependent on the temperature, which governs the decomposition rate of the urea and thus the rate of hydroxyl ion generation. scielo.br

Furthermore, the calcination temperature plays a crucial role in the final crystallite size and phase of the resulting zirconium oxide nanoparticles. As the calcination temperature is increased, the average particle size generally increases. researchgate.net This growth is a result of sintering and crystallite growth processes, which are thermally activated.

The presence of organic molecules can also influence particle growth. For example, in combustion synthesis using glycine (B1666218) as a fuel and zirconyl nitrate as the oxidizer, the fuel-to-oxidant ratio affects the properties of the synthesized zirconia. academie-sciences.fr The decomposition and combustion of the precursor mixture is a complex process with multiple stages of weight loss at different temperatures, indicating a multi-step reaction mechanism that ultimately leads to the formation of zirconium oxide. academie-sciences.fr

The following tables present data from various studies on the synthesis of zirconium-based nanoparticles from zirconium precursors, illustrating the influence of different parameters on the particle formation and growth.

Table 1: Effect of Calcination Temperature on Zirconia Nanoparticle Size

This table, based on data from thermal treatment synthesis, shows the relationship between the calcination temperature and the resulting average particle size of zirconia nanoparticles. The increase in particle size with temperature is a typical observation in the synthesis of ceramic nanoparticles.

Calcination Temperature (°C)Average Particle Size (nm)
60015
70022
80031
90045

Data synthesized from findings on the effect of calcination temperature on particle size. researchgate.net

Table 2: Weight Loss Stages in Combustion Synthesis of Zirconia

This table details the thermal decomposition stages of a fuel-lean precursor mixture of zirconyl nitrate and glycine. The different temperature ranges of weight loss correspond to various decomposition and combustion reactions occurring during the synthesis process, which ultimately governs the formation of the final zirconium oxide product.

Temperature Range (°C)Weight Loss (%)Associated Process
15 - 500~3 - 17Main decomposition and/or combustion of raw powders, formation of zirconium oxide.
500 - 620~5Oxidation of carbonaceous residues.

Data derived from thermogravimetric analysis of fuel-lean precursors in combustion synthesis. academie-sciences.fr

Table 3: Influence of Precipitating Agent on Hydrous Zirconium Oxide Formation

The choice of precipitating agent in homogeneous precipitation affects the characteristics of the resulting hydrous zirconium oxide. This table illustrates how different agents, through their thermal decomposition, influence the formation of the precipitate.

Precipitating AgentDecomposition ReactionResulting Precipitate Characteristics
Urea(NH₂)₂CO + H₂O → 2NH₃ + CO₂Slow generation of hydroxyl ions leading to controlled precipitation.
Sodium Nitrite2NaNO₂ + H₂O → 2HNO₂ + Na₂OFormation of very thin films of precipitate. scispace.com
Ammonium (B1175870) Carbonate(NH₄)₂CO₃ → 2NH₃ + H₂O + CO₂Rapid generation of hydroxyl ions.

Information compiled from studies on homogeneous precipitation of hydrous zirconium oxide. scielo.brscispace.com

Applications in Advanced Materials Synthesis and Engineering

Precursor for Zirconia Nanoparticles and Nanostructures

Zirconium dinitrate oxide hydrate (B1144303) is a favored starting material for the synthesis of zirconium dioxide (ZrO2), commonly known as zirconia, in nanoparticle and other nanostructured forms. chemimpex.comnih.gov The synthesis process often involves techniques like sol-gel, hydrothermal methods, and co-precipitation. nih.govnih.gov

Control of Nanoparticle Morphology and Size

The morphology and size of the resulting zirconia nanoparticles can be meticulously controlled by adjusting various reaction parameters during synthesis. nih.gov Factors such as the concentration of the zirconium precursor, the pH of the reaction medium, reaction time, and temperature all significantly influence the final characteristics of the nanoparticles. nih.gov For instance, different synthesis methods like the sol-gel and co-precipitation techniques, utilizing zirconium dinitrate oxide hydrate, can yield nanoparticles with varying sizes and shapes, from spherical to sheet-like structures. nih.gov

Several chemical synthesis methods have been employed to produce zirconia nanoparticles with specific morphologies and sizes. The choice of precursor, including various zirconium salts like this compound, is a critical factor. nih.gov

Synthesis MethodPrecursor ExampleKey Parameters Influencing Morphology & SizeResulting Nanoparticle Characteristics
Co-precipitation Zirconium nitrate (B79036)Ratio of precursor to precipitating agent (e.g., KOH), pHCrystalline, spherical morphology, size range of 6 to 35 nm. nih.gov
Microwave-assisted combustion Zirconyl nitrate monohydrateFuel type (e.g., l-serine (B559523) amino acid)Mesoporous nanoparticles, pure cubic phase. nih.gov
Low-temperature solution combustion Zirconyl nitrateHeat treatment temperature-
Polymeric sol-gel Zirconium acetylacetonateMolar ratio of ethylene (B1197577) glycol to citric acidPhase changes from cubic to monoclinic, morphology varies from semi-spherical to nanosheets. nih.gov

Applications in Optical Coatings and Catalysis

The zirconia nanoparticles synthesized from this compound find significant applications in optical coatings and catalysis. chemimpex.com In optics, zirconia is used for its high refractive index and durability, making it suitable for various coating applications. photonexport.comdic-global.com In the field of catalysis, zirconia-based materials are valued for their thermal stability and chemical resistance, serving as effective catalysts and catalyst supports. chemimpex.comresearchgate.net

Synthesis of Mixed Oxide Materials

This compound is also a key precursor in the synthesis of mixed oxide materials, where zirconium oxide is combined with other metal oxides to create materials with enhanced properties. sigmaaldrich.comfishersci.at

Ceria/Zirconia Mixed Oxides for Catalyst Supports

A prominent application of this compound is in the preparation of ceria-zirconia (CeO2-ZrO2) mixed oxide catalyst supports. sigmaaldrich.comcymitquimica.comsamaterials.com These mixed oxides exhibit high thermal stability and oxygen storage capacity, making them crucial components in applications like three-way catalysts for automotive exhaust treatment. researchgate.netmdpi.com The addition of zirconia to ceria enhances its catalytic activity and stability. researchgate.net Various synthesis methods, including co-precipitation and sol-gel techniques, are used to produce these mixed oxides. researchgate.netnih.gov

Silica- and Alumina-Doped Nanocrystalline Ceria/Zirconia

To further enhance the properties of ceria-zirconia materials, they can be doped with other oxides like silica (B1680970) (SiO2) and alumina (B75360) (Al2O3). sigmaaldrich.comfishersci.at this compound serves as the zirconium source in the synthesis of these doped nanocrystalline materials. sigmaaldrich.comfishersci.com The introduction of silica or alumina can alter the particle morphology, improve thermal stability, and affect the oxygen exchange capacity of the ceria-zirconia matrix. researchgate.net For example, doping with a small amount of silica has been shown to significantly increase the oxygen exchange capacity of ceria/zirconia, while higher concentrations can lead to the formation of an amorphous layer that hinders it. researchgate.net Similarly, doping with alumina can suppress grain growth in zirconia, leading to dense and transparent ceramics at lower sintering temperatures. bohrium.com

Research has shown that the addition of dopants like alumina can significantly impact the microstructure and sintering behavior of nanocrystalline zirconia.

DopantDopant Concentration (mol%)Sintering Temperature (°C)Resulting Grain Size (nm)Key Findings
Alumina (Al2O3) 3100040-45Fully dense, transparent ceramics with homogeneous microstructures. bohrium.com
Alumina (Al2O3) 5100040-45Fully dense, transparent ceramics with homogeneous microstructures. bohrium.com

Silica-Zirconia Nanostructured Materials for Fuel Cells

This compound is also utilized in creating silica-zirconia (SiO2-ZrO2) nanostructured materials, which have shown promise in fuel cell applications. mdpi.comresearchgate.net These materials are synthesized through methods like precipitation, resulting in nanoparticles with a high surface area. mdpi.comresearchgate.net The incorporation of silica into the zirconia matrix can lead to a mixture of nanorod and nanosphere shapes and can enhance the electrochemical properties of the material. mdpi.comresearchgate.netresearchgate.net These nanostructured materials can be used as inorganic fillers in fuel cell membranes to potentially improve their performance. researchgate.net

The synthesis of silica-zirconia nanoparticles via precipitation has been shown to produce materials with specific elemental compositions and high surface areas.

PropertyValue
Silicon (Si) Composition 14.6% mdpi.comresearchgate.net
Zirconium (Zr) Composition 1.2% mdpi.comresearchgate.net
Oxygen (O) Composition 83.7% mdpi.comresearchgate.net
Surface Area 185 m²/g mdpi.comresearchgate.net

Fabrication of Ferroelectric Thin Films (e.g., Pb(Zr₀.₅₀Ti₀.₅₀)O₃)

This compound is a key zirconium precursor for producing lead zirconate titanate (PZT) ferroelectric thin films. thermofisher.comfishersci.atfishersci.nl These films are significant in the manufacturing of advanced micro-electro-mechanical systems (MEMS) due to their exceptional piezoelectric and dielectric properties. mdpi.com The synthesis of PZT often involves wet chemical methods like the sol-gel process, where precise control over the stoichiometry of the precursor solution is crucial. mdpi.comijht.org.in

In a typical sol-gel synthesis, this compound is dissolved along with lead and titanium precursors, often in a solvent like 2-methoxyethanol, to create a homogenous solution. researchgate.netcdmf.org.br This solution is then spin-coated onto a substrate and subjected to annealing at elevated temperatures to form the crystalline PZT film. mdpi.comresearchgate.net The ability to achieve the desired perovskite phase at relatively low temperatures (450-700°C) is a significant advantage, enabling compatibility with various substrates, including those used in modern photonics and semiconductor technology. ijht.org.inresearchgate.net Research has focused on optimizing annealing temperatures and precursor solution chemistry to control the film's orientation and properties. mdpi.comresearchgate.net For instance, a low-temperature (≤450 °C) crystallization path for solution-derived PZT thin films has been explored to enhance compatibility with complementary metal–oxide–semiconductor (CMOS) technology. researchgate.net

Table 1: Comparison of PZT Thin Film Synthesis Methods

Synthesis Method Precursors Typical Processing Temperature Advantages Disadvantages
Sol-Gel Metal alkoxides or salts (e.g., this compound, lead acetate (B1210297), titanium isopropoxide) 500-700°C (Calcination) High purity and homogeneity, good control over composition, can be used on various substrates. ijht.org.in Difficult to control chemical reactions, can be time-consuming. mdpi.comijht.org.in
Hydrothermal Metal salts (e.g., Zirconium nitrate, lead acetate, titanium isopropoxide) 100-250°C High purity and controlled morphology. ijht.org.in Requires high pressure, can be a slow process. ijht.org.in

| Magnetron Sputtering | Ceramic or metal targets | 540°C (Deposition) | Good film quality and control over thickness. mdpi.combohrium.com | Complex and expensive equipment required. mdpi.com |

Role in Bioceramics and Biomedical Materials

Zirconia-based materials are increasingly used in medical and dental applications, earning them the classification of "bioceramics". nih.govresearchgate.net Zirconium dioxide (ZrO₂), derived from precursors like this compound, is favored for its high mechanical strength, fracture toughness, and biocompatibility. researchgate.netresearchgate.net These properties make it an excellent material for applications such as hip head replacements and as a core material for dental crowns and bridges. nih.govresearchgate.net

The superior mechanical properties of zirconia bioceramics are partly due to a phenomenon known as transformation toughening. researchgate.netresearchgate.net By adding stabilizers like yttrium oxide (Y₂O₃), the tetragonal phase of zirconia can be maintained at room temperature. nih.gov When a crack propagates through this material, the stress induces a transformation from the tetragonal to the more voluminous monoclinic phase, effectively arresting the crack. researchgate.netresearchgate.net The synthesis of these advanced bioceramics often starts with high-purity zirconia powders, which can be produced from the calcination of this compound. nih.govgoogle.com

Zirconia-based Solid Electrolytes for Energy Applications

Zirconia-based materials are crucial components in various energy technologies due to their ionic conductivity.

Solid oxide fuel cells (SOFCs) are highly efficient devices that convert chemical energy directly into electrical energy. vu.ltelectrochem.org They typically employ a solid electrolyte, often yttria-stabilized zirconia (YSZ), which exhibits high oxide ion conductivity at elevated temperatures (around 800°C). vu.ltelectrochem.org this compound can serve as a precursor in the synthesis of the zirconia powder used to fabricate these electrolytes. google.com The performance of SOFCs is critically dependent on the properties of the electrolyte, including its density and ionic conductivity. vu.ltucsd.edu Research efforts are focused on lowering the operating temperature of SOFCs by developing alternative electrolyte materials with higher ionic conductivity at lower temperatures, such as gadolinia-doped ceria (GDC). vu.lt However, YSZ remains a widely used material, and its synthesis from precursors like this compound is a key step in the manufacturing of these energy conversion devices. vu.ltucsd.edu

Zirconia is finding increasing use in lithium-ion battery technology, both in the development of solid-state electrolytes and as a coating material for cathodes. zircomet.comzirpro.com In all-solid-state batteries (ASSB), zirconia-derived materials like Lithium Lanthanum Zirconium Oxide (LLZO) are being explored as solid electrolytes to improve safety and performance. zircomet.com this compound can be a starting material for the zirconium oxide used in these solid electrolytes. google.comsamaterials.com

Furthermore, coating cathode materials, such as Lithium Cobalt Oxide (LiCoO₂) or Nickel Manganese Cobalt Oxide (NMC), with a thin layer of zirconia (ZrO₂) has been shown to enhance battery performance. zirpro.comresearchgate.netresearchgate.net This coating protects the cathode structure, improves cycling stability, and enhances the transport of lithium ions. zirpro.com The zirconia for these coatings can be applied via methods like sol-gel, using a zirconium precursor. researchgate.netresearchgate.net Studies have shown that a zirconia coating can significantly improve capacity retention over numerous charge-discharge cycles by suppressing the growth of impedance at the electrode-electrolyte interface. researchgate.net

Table 2: Effect of Zirconia Coating on Li-ion Battery Cathode Performance

Cathode Material Coating Method Key Finding Reference
LiNi₀.₈Co₀.₂O₂ Simple grinding ZrO₂ coating improved capacity retention by suppressing impedance growth. researchgate.net
LiCoO₂ Sol-gel A 0.3 wt.% coating was found to be optimal for improving cyclability. researchgate.net

Gas Sensors and Electrochemical Sensors

Zirconia-based materials are widely used in the fabrication of gas sensors and electrochemical sensors, particularly for detecting oxygen. processsensing.com this compound serves as a precursor for the zirconia used in these sensor applications. google.com These sensors operate based on the principle of ionic conductivity of the zirconia electrolyte at high temperatures. google.comprocesssensing.com For instance, yttria-stabilized zirconia (YSZ) is a common material for potentiometric gas sensors that can detect gases like NOx and hydrocarbons. researchgate.net

In addition to gas sensing, zirconium-based materials are also being developed for electrochemical biosensors. For example, zirconium-based metal-organic frameworks (Zr-MOFs) have been used to design sensitive and label-free biosensors for detecting disease biomarkers like glioblastoma-derived exosomes. nih.gov In these sensors, the interaction between the zirconium ions in the MOF and phosphate (B84403) groups on the exosomes allows for their quantification. nih.gov

Catalytic Properties and Applications

Heterogeneous Catalysis with Zirconia-Based Materials

Zirconia-based materials are prominent in the field of heterogeneous catalysis due to their adaptable structural and electronic properties. mdpi.com They serve not only as stable supports for active metal components but also as effective catalysts themselves. bohrium.com The utility of zirconia stems from its tunable phase composition (monoclinic, tetragonal, and cubic), which influences its surface chemistry, and its notable redox and acid-base characteristics. bohrium.commdpi.com This multifunctionality allows for its application in a wide array of reactions, including those crucial for sustainable chemical production and environmental remediation. mdpi.comrsc.org

The catalytic performance of zirconia is intrinsically linked to its amphoteric nature, possessing both acidic and basic sites on its surface. mdpi.comresearchgate.net These sites are critical for catalyzing a variety of reactions. The nature and strength of these acid-base sites can be meticulously engineered through several strategies:

Modification with Oxides: The incorporation of other metal oxides, such as cerium oxide (CeO₂) or silicon dioxide (SiO₂), can alter the acid-base profile of the zirconia catalyst. researchgate.net For instance, CeO₂-ZrO₂ mixed oxides are noted for their modified catalytic properties. researchgate.net

Sulfation: Treating zirconia with sulfate (B86663) ions leads to the formation of sulfated zirconia (SZ), a strong solid acid catalyst. acs.org This modification significantly enhances the Brønsted and Lewis acidity of the material while concurrently diminishing its Lewis basicity. acs.org Sulfated zirconia has proven to be an efficient catalyst for reactions like esterification and hydrocarbon isomerization. acs.orgresearchgate.net

Cation Doping: The introduction of different cations, such as Y³⁺, Ca²⁺, or Ce⁴⁺, into the zirconia lattice can systematically tune the acidity and basicity. royalsocietypublishing.org This doping can modify the strength of individual acid and basic sites and influence the reactivity of the crucial acid-base pairs. royalsocietypublishing.org

The precise control over these acid-base properties is paramount for optimizing catalyst selectivity and activity for specific chemical transformations, such as the conversion of ethanol (B145695) to 1-butanol. researchgate.net

Catalyst SystemModification StrategyEffect on Acid-Base PropertiesReference
Sulfated Zirconia (SZ)Treatment with sulfate ionsIncreases Brønsted and Lewis acid strength; reduces Lewis basicity. acs.org
CeO₂-ZrO₂Mixed oxide formationModifies the strength and concentration of acid and base sites. researchgate.netrsc.org
Y, Ca, Ce-doped ZrO₂Cation dopingSystematically tunes the strength of acid and base sites. royalsocietypublishing.org

Oxygen vacancies, or defects in the oxide lattice where an oxygen atom is missing, play a fundamental role in the catalytic and electronic properties of zirconia. rsc.orgmdpi.com These vacancies can be intrinsically present or intentionally created through processes like doping with aliovalent cations (e.g., tin or yttrium) or by specific pretreatment conditions. rsc.orgresearchgate.net

The generation of oxygen vacancies has several important consequences:

Phase Stabilization: Oxygen vacancies are crucial for stabilizing the tetragonal and cubic phases of zirconia at lower temperatures, which often exhibit different catalytic activities compared to the monoclinic phase. mdpi.comarxiv.org

Enhanced Reactivity: These vacancies can act as active sites for the adsorption and activation of reactant molecules, such as carbon dioxide. rsc.org By creating coordinatively unsaturated zirconium sites, they facilitate bond breaking and formation.

Modified Electronic Properties: The presence of oxygen vacancies introduces new energy levels within the band gap of zirconia, altering its electronic conductivity and redox potential. mdpi.comresearchgate.net This can enhance the transfer of electrons between the catalyst and adsorbates, promoting redox reactions. rsc.org For example, the presence of oxygen vacancies at the interface between copper and a yttria-stabilized zirconia support has been shown to enhance CO oxidation activity by stabilizing active Cu⁺ species. osti.gov

Method of GenerationEffect on ZirconiaCatalytic ImplicationReference
Doping with SnPromotes the generation of surface oxygen vacancies.Enhances adsorption and activation of CO₂. rsc.org
Doping with Yttria (Y₂O₃)Stabilizes the cubic phase and creates oxygen vacancies.Improves ionic conductivity and can enhance CO oxidation on supported metals. researchgate.netosti.gov
Controlled DepositionAllows for precise control over the concentration of oxygen vacancies.Stabilizes the cubic phase and introduces energy states in the band gap. researchgate.net

Specific Catalytic Reactions

Zirconium dinitrate oxide hydrate (B1144303) and the zirconia catalysts derived from it are effective in a range of specific organic transformations. sigmaaldrich.comrsc.org

Zirconia-based materials function as catalysts in various oxidation reactions. chemimpex.comrsc.org Their redox properties, often enhanced by the presence of oxygen vacancies and dopants, allow them to facilitate the transfer of oxygen atoms. The study of zirconium metal-water oxidation kinetics provides fundamental insights into the oxidation process at the zirconium surface, which is relevant to understanding the behavior of zirconia-supported catalysts in oxidation environments. nrc.gov

Zirconium(IV) oxynitrate hydrate (an alternative name for zirconium dinitrate oxide hydrate) has been identified as a catalyst for the regiospecific ring-opening of epoxides by alcohols (alcoholysis) and amines (aminolysis). sigmaaldrich.com This reaction is crucial for the synthesis of valuable β-amino alcohols and β-alkoxy alcohols. The Lewis acidic nature of the zirconium center is key to activating the epoxide ring, making it susceptible to nucleophilic attack by the alcohol or amine. The catalyst's role is to ensure the reaction proceeds with high regioselectivity, meaning the nucleophile preferentially attacks one of the two carbon atoms of the epoxide ring.

Guerbet Coupling Reactions (e.g., Ethanol to n-Butanol)

This compound is not prominently featured in scientific literature as a direct catalyst for the Guerbet coupling reaction of ethanol to n-butanol. Research in this area predominantly focuses on other catalytic systems. The Guerbet reaction, a condensation process that converts alcohols to their longer-chain, branched or linear counterparts, requires catalysts with both acidic and basic properties, as well as hydrogenation/dehydrogenation functionalities.

While direct catalytic application of this compound is not documented, related zirconium compounds, particularly modified zirconium dioxide (ZrO₂), have been investigated for this transformation. For instance, yttria-stabilized zirconia (YSZ) has demonstrated effectiveness as a catalyst for the vapor-phase coupling of ethanol to n-butanol. The modification of zirconia, for example by creating a tetragonal phase stabilized by yttria, can enhance surface basicity which is crucial for the aldol (B89426) condensation step of the Guerbet reaction, while reducing surface acidity that can lead to side reactions like ethylene (B1197577) formation.

Studies on yttria-stabilized zirconia have shown that it can achieve significant selectivity towards n-butanol. The performance of such catalysts is highly dependent on preparation methods and reaction conditions. For example, the calcination temperature of YSZ plays a critical role in determining the crystalline phase and, consequently, the catalytic activity and selectivity.

Below is a table summarizing the catalytic performance of a yttria-stabilized zirconia catalyst in the Guerbet coupling of ethanol to n-butanol.

Interactive Data Table: Catalytic Performance of Yttria-Stabilized Zirconia in Ethanol to n-Butanol Conversion
CatalystReaction Temperature (°C)Ethanol Conversion (%)n-Butanol Selectivity (%)n-Butanol Yield (%)Other ProductsReference
Yttria-Stabilized Zirconia (YSZ)30024.77016.8Ethylene, 1,3-butadiene, diethyl ether, acetaldehyde, acetone, ethyl acetate (B1210297), crotonaldehyde, n-hexanol

It is important to note that while this compound can serve as a precursor for the synthesis of zirconium-based materials, its direct role as a catalyst in the Guerbet reaction for converting ethanol to n-butanol has not been established in the reviewed literature.

Photocatalytic Degradation

Zirconium-based materials, particularly zirconium dioxide (ZrO₂), are recognized for their potential in the photocatalytic degradation of organic pollutants. However, there is a lack of specific research detailing the use of this compound as a direct photocatalyst for this purpose. The existing body of literature primarily investigates the photocatalytic properties of zirconia (ZrO₂) in various crystalline forms and its composites.

Zirconium dioxide is considered a promising photocatalyst due to its suitable bandgap, stability, and low cost. However, pure ZrO₂ often suffers from a high rate of electron-hole recombination and limited light absorption, which can reduce its photocatalytic efficiency. To address these limitations, various modification strategies have been explored, such as doping with metals or non-metals and forming heterojunctions with other semiconductors.

For instance, silver-doped zirconium dioxide nanoparticles have shown enhanced photocatalytic activity in the degradation of organic dyes like Rhodamine B under visible light irradiation. The improved performance is attributed to the role of silver in enhancing charge separation and extending the light absorption range of ZrO₂.

The table below presents research findings on the photocatalytic degradation of an organic dye using a modified zirconium dioxide catalyst.

Interactive Data Table: Photocatalytic Degradation of Rhodamine B using Ag-doped ZrO₂
CatalystPollutantInitial Concentration (ppm)Catalyst Loading (mg)Irradiation Time (min)Degradation Efficiency (%)Light SourceReference
6 mol% Ag-doped ZrO₂Rhodamine B1015010595Visible Light

While this compound is a precursor for producing other zirconium compounds, including catalysts, its direct application as a photocatalyst for the degradation of organic pollutants is not a subject of extensive research based on the available scientific literature. The focus remains on modified forms of zirconium oxide to enhance their photocatalytic performance.

Future Directions and Research Opportunities

Advanced Synthesis Techniques for Tailored Properties

The primary role of zirconium dinitrate oxide hydrate (B1144303) is as a precursor for zirconium-based materials, particularly zirconia (ZrO₂). americanelements.comrsc.org Future research is focused on moving beyond traditional synthesis methods to advanced techniques that allow for precise control over the final material's properties, such as crystal phase, particle size, and morphology.

Advanced synthesis methods like sol-gel , hydrothermal/solvothermal processing , microwave-assisted combustion , and co-precipitation are at the forefront of this research. rsc.org The sol-gel process, for instance, is noted for its ability to produce uniform, nano-sized powders with high purity. nih.gov It involves the hydrolysis and condensation of precursors, leading to a gel that is then processed to achieve a homogenous nanopowder. nih.gov Research indicates that sol-gel synthesis provides an advantage in stabilizing the desirable tetragonal phase of zirconia at higher temperatures compared to conventional precipitation methods. acs.org

A significant area of future investigation is the use of additives and process parameters to direct the synthesis. For example, in sol-gel synthesis, the ratio of water to alkoxide, the concentration and molecular weight of polymeric stabilizers like hydroxypropyl cellulose (B213188), and the calcination temperature are all critical parameters that can be systematically studied to control the nanocrystallite size and phase evolution. researchgate.net Similarly, in co-precipitation methods, optimizing the ratio of zirconium nitrate (B79036) to the precipitating agent, such as potassium hydroxide (B78521), can yield crystalline zirconium oxide with a specific spherical morphology. rsc.org

Supercritical hydrothermal synthesis represents another promising frontier. This technique uses water at supercritical conditions (T > 375.14 °C, P > 22.15 MPa) to facilitate the rapid hydrolysis of metal ions and dehydration of the precursor, yielding highly pure crystalline metal oxides with uniform particle shapes. e3s-conferences.org Studies have shown that using zirconium dinitrate oxide hydrate as a precursor in this method can produce zirconia nanoparticles with superior particle size characteristics compared to other zirconium precursors like oxychloride or acetate (B1210297). e3s-conferences.org Future work will likely focus on optimizing reaction conditions, such as temperature, pressure, and the use of mineralizers, to tailor the properties of the resulting zirconia nanocrystals for specific applications, such as dental implants and thermal barrier coatings. e3s-conferences.orgresearchgate.net

Interactive Table: Synthesis Methods and Controllable Properties

In-depth Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the transformation of this compound into zirconia and other materials is crucial for optimizing synthesis processes. Future research will focus on elucidating the decomposition pathways, hydrolysis kinetics, and crystallization mechanisms.

The thermal decomposition of zirconyl nitrate is a complex, multi-step process that begins with the loss of water, followed by the decomposition of basic nitrates, and finally, a phase transition to crystalline ZrO₂ at around 450°C. researchgate.net Detailed thermogravimetric and differential scanning calorimetry (TGA/DSC) analyses can provide insights into these transitions. However, a more profound mechanistic understanding requires investigating the intermediate species formed during hydrolysis and condensation. The formation of the tetrameric ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, is considered a key step, which then aggregate to form nuclei and primary crystallites. researchgate.net Future studies could employ advanced spectroscopic techniques to identify and characterize these transient species in solution.

Investigating the influence of different synthesis environments on the reaction pathway is another critical research avenue. For example, during supercritical hydrothermal synthesis, the low dielectric constant of water promotes the hydrolysis of metal ions. e3s-conferences.org Understanding the precise conversion pathways of zirconium nitrate under these conditions, and how they differ from conventional aqueous systems, will enable better control over the final product's phase and crystallinity. e3s-conferences.orgresearchgate.net Research has already shown that under alkaline-free hydrothermal conditions, the zirconyl nitrate precursor exclusively yields the monoclinic phase of zirconia, whereas other precursors can lead to a mix of monoclinic and tetragonal phases. e3s-conferences.org Elucidating the mechanistic reasons for this difference is a key future goal.

Furthermore, mechanistic studies on related zirconium precursors can offer valuable parallels. For instance, detailed investigations into the decomposition of zirconium alkoxide precursors have revealed competing reaction mechanisms (E1 elimination and SN1 substitution) and the formation of by-products that affect reaction yield. nih.govacs.org Similar in-depth studies on the decomposition of this compound, potentially identifying the roles of nitrate and hydroxide ligands during the transformation, would be highly beneficial.

Novel Applications in Emerging Technologies

While already used in catalysts and some electronic materials, the potential applications for this compound as a precursor are expanding into numerous emerging fields. sigmaaldrich.com Its utility stems from its ability to yield high-purity zirconia and other zirconium-based materials with tailored properties. americanelements.com

Advanced Catalysis: Zirconium-based materials are versatile catalysts. organic-chemistry.org this compound can be used to synthesize not only zirconia catalyst supports but also more complex catalytic systems. sigmaaldrich.com For example, it serves as an efficient, water-tolerant Lewis acid catalyst for the intramolecular cyclization of o-aminochalcones to produce 2-aryl-2,3-dihydroquinolin-4(1H)-ones, which have pharmaceutical potential. organic-chemistry.org Future research can explore its use in a wider range of organic syntheses, including oxidation and nitration reactions, leveraging the high surface area of the nanoparticles produced from this precursor. nanorh.com

Environmental Remediation: A significant emerging application is in environmental science. Cellulose-based hydrogels embedded with zirconium have shown great promise for water purification. For instance, hydrogels prepared with zirconium oxychloride (a related salt) have demonstrated efficient removal of fluoride (B91410) from water. mdpi.com this compound could be explored as a precursor in similar hydrogel or nanofiber systems for the removal of various pollutants, taking advantage of the strong affinity of zirconium for certain anions. mdpi.comtaylorandfrancis.com

Energy and Electronics: The compound is a key precursor for materials used in energy and electronics. It is used to prepare Pb(Zr₀.₅₀Ti₀.₅₀)O₃ (PZT) ferroelectric thin films and silica- and alumina-doped nanocrystalline ceria/zirconia, which have applications in sensors and solid oxide fuel cells. sigmaaldrich.comthermofisher.com There is also potential for its use in creating precursors for zirconium-based metal-organic frameworks (MOF-808), which are studied for their thermal and chemical stability. rsc.org Additionally, zirconium compounds are being investigated for use as electron-extracting layers in organic photovoltaic cells. thermofisher.com

Biomaterials and Advanced Manufacturing: The biocompatibility of zirconia makes it suitable for medical applications like dental implants. e3s-conferences.org Advanced synthesis techniques starting from this compound can produce zirconia nanoparticles for reinforcing dental cements. nih.gov Furthermore, zirconium oxide suspensions are highly suitable for inkjet-based 3D printing, opening possibilities for the precise fabrication of dental prostheses and custom investment casting molds. thermofisher.com

Interactive Table: Emerging Applications

Theoretical and Computational Modeling Approaches

Theoretical and computational methods are becoming indispensable tools for accelerating materials discovery and process optimization. For this compound and its derivatives, these approaches can provide fundamental insights that are difficult to obtain experimentally.

Density Functional Theory (DFT): DFT calculations are particularly powerful for investigating the structural, electronic, and stability properties of materials at the atomic scale. acs.org Future research can use DFT to model the structure of this compound itself, as well as the complex zirconium nitrate species that form in solution. researchgate.netresearchgate.net Such models can help understand the coordination of nitrate and water ligands to the zirconium center. Furthermore, DFT can be used to study the properties of the resulting zirconia nanoparticles. For example, calculations can predict the relative stability of different morphologies (e.g., octahedral vs. truncated octahedral), the formation energies of defects like oxygen vacancies, and the electronic band structure, all of which are critical for applications in catalysis and electronics. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamics of the hydrolysis and condensation processes in solution. This approach can model the aggregation of zirconium-containing species, the formation of nuclei, and the subsequent growth of nanoparticles. By simulating these processes under various conditions (e.g., different temperatures, pH levels, and solvent environments), researchers can gain a dynamic picture of the synthesis mechanism, complementing the static information from DFT and experimental characterization.

Predictive Modeling for Synthesis: A major future goal is to integrate computational modeling with experimental synthesis in a feedback loop. Theoretical models can predict which synthesis parameters are most likely to yield a material with desired properties. For example, DFT could predict how different dopants or surfactants might interact with the surface of a growing nanoparticle, thereby guiding the selection of additives to control crystal phase or morphology. researchgate.net This synergy between computation and experimentation will be key to designing novel zirconium-based materials with precisely tailored functionalities.

Q & A

Q. How can researchers safely handle zirconium dinitrate oxide hydrate in laboratory settings?

Methodological Answer: Due to its oxidizing and corrosive properties (UN3085 classification), handling requires strict safety protocols:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact .
  • Store in airtight containers away from reductants (e.g., organic materials, acids) and moisture to prevent unintended reactions .
  • Emergency measures: Rinse exposed areas with water for 15+ minutes and consult a toxicologist .

Q. What methods are recommended for synthesizing this compound with controlled hydration levels?

Methodological Answer: Hydration levels (denoted as xH₂O) can be controlled via:

  • Thermal dehydration: Heat the compound at 100–150°C under vacuum and monitor mass loss via thermogravimetric analysis (TGA) .
  • Solvent recrystallization: Adjust hydration by recrystallizing from anhydrous ethanol or water-ethanol mixtures, followed by vacuum drying .
  • Confirm hydration stoichiometry using Karl Fischer titration or TGA .

Q. How can impurities like hafnium (Hf) in this compound affect experimental outcomes?

Methodological Answer: Hafnium (up to 4% in commercial samples) can alter catalytic or structural properties. Mitigation strategies include:

  • ICP-MS analysis to quantify Hf content .
  • Ion-exchange chromatography to separate Hf from Zr, though this may require post-purification stability testing .

Advanced Research Questions

Q. How does this compound contribute to the biomineralization of ceria-zirconia nanocrystals?

Methodological Answer: In enzyme-mediated synthesis (e.g., silicatein):

  • Mix 1–2 mM this compound with cerium ammonium nitrate in a 1:1 molar ratio .
  • Incubate at room temperature with agitation for 24 hours, then centrifuge (18,000 × g) to isolate nanocrystals .
  • Characterize using TEM and XRD to confirm crystallinity and Zr incorporation .

Q. What analytical techniques resolve contradictions in reported molecular formulas and hydration states?

Methodological Answer: Discrepancies (e.g., H₂N₂O₈Zr vs. ZrO(NO₃)₂·xH₂O) arise from variable hydration and synthesis conditions. Use:

  • Single-crystal XRD to determine atomic arrangement and confirm nitrate coordination .
  • TGA-DSC to quantify bound vs. free water and identify decomposition steps .
  • Elemental analysis (EA) to validate C/H/N ratios and exclude organic contaminants .

Q. How does this compound perform as a precursor for catalytic supports in CO₂ methanation?

Methodological Answer:

  • Support preparation: Decompose the compound at 700°C in air to form ZrO₂-based supports .
  • Catalyst testing: Impregnate supports with Ni and evaluate CO₂ conversion efficiency via gas chromatography (GC). Compare with other precursors (e.g., ZrOCl₂) to assess nitrate-derived porosity advantages .

Data Contradiction Analysis

Q. Why do decomposition pathways reported for this compound vary across studies?

Methodological Answer: Decomposition products (e.g., ZrO₂ vs. ZrN) depend on experimental conditions:

  • Inert vs. oxidative atmospheres: Under N₂, nitrate groups may reduce to form ZrN, while air promotes ZrO₂ formation .
  • Temperature ramping rates: Slow heating (2°C/min) in TGA-MS can differentiate intermediate phases (e.g., nitrosyl species) .

Stability and Reactivity

Q. What factors influence the stability of this compound in aqueous solutions?

Methodological Answer: Stability is pH- and temperature-dependent:

  • Acidic conditions (pH < 3): Nitrate ligands may hydrolyze, releasing HNO₃ and forming Zr(OH)₄ precipitates. Monitor via pH titration and FTIR to track NO₃⁻ loss .
  • Neutral/basic conditions: Rapid hydrolysis occurs; stabilize with chelating agents (e.g., citrate) to prevent precipitation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.